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CVT-313 is a potent, selective, reversible, and ATP-competitive inhibitor of cyclin-dependent kinase 2

(CDK2) that was originally identified from a purine analog library. It demonstrates significant

antiproliferative effects by arresting cell cycle progression at the G1/S boundary, primarily through inhibition

of retinoblastoma protein (Rb) hyperphosphorylation [1] [2].

The compound exhibits remarkable selectivity, showing minimal activity against unrelated ATP-dependent

serine/threonine kinases. This specificity is particularly evident when compared to other CDKs, requiring

8.5-fold and 430-fold higher concentrations for half-maximal inhibition of CDK1 and CDK4, respectively

[1].

Table 1: Biochemical Selectivity Profile of CVT-313

Target Kinase IC₅₀ Value Fold Selectivity vs. CDK2

CDK2/Cyclin A 0.5 µM [1] 1-fold

CDK2/Cyclin E 0.176 µM [3] ~2.8-fold more potent

CDK1/Cyclin B 4.2 µM [3] 8.5-fold

CDK5/p25 0.419 µM [3] Comparable potency

CDK9/Cyclin T1 2.3 µM [3] 4.6-fold

CDK7/cyclinH/MAT1 9.2 µM [3] 18.4-fold
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Target Kinase IC₅₀ Value Fold Selectivity vs. CDK2

CDK4/Cyclin D1 215 µM [3] 430-fold

MAPK/PKA/PKC >1.25 mM [3] >2500-fold

The crystal structure of the CDK2-CVT-313 complex reveals that CVT-313 binds in the ATP-binding

pocket, forming direct interactions with key residues Leu83, Asp86, and Asp145, with additional

stabilization through a water-mediated interaction with Asn132 [4]. This binding mode stabilizes CDK2,

increasing its melting temperature by 7°C in thermal shift assays [4].

In Vitro Cell Proliferation Assay Protocols

Cell Culture and General Proliferation Assay

Principle: This protocol measures the concentration-dependent inhibition of cell proliferation by CVT-313

across various mammalian cell lines, assessing its cytostatic effects.

Materials:

Cell Lines: Mouse, rat, and human cell lines (e.g., MRC-5 human lung fibroblasts, A549 human lung

carcinoma, various colorectal cancer lines) [1] [4] [5]
Compound: CVT-313 (prepare fresh stock solutions in DMSO)

Reagents: Cell culture media, fetal bovine serum (FBS), penicillin/streptomycin, phosphate buffered
saline (PBS), trypsin-EDTA

Equipment: CO₂ incubator, biological safety cabinet, hemocytometer or automated cell counter,
multi-well plate reader

Procedure:

Cell Preparation: Harvest exponentially growing cells and prepare a single-cell suspension.
Cell Plating: Plate cells in 96-well or 384-well tissue culture plates at a density of 500-4,000 cells/well

in complete media [5]. Allow cells to adhere overnight.
Compound Treatment: Prepare serial dilutions of CVT-313 in DMSO, then dilute in culture media to

achieve final treatment concentrations (typically ranging from 0-100 µM). Final DMSO concentration
should not exceed 0.1-0.5%.
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Incubation: Incubate cells with CVT-313 for 48-72 hours at 37°C in a 5% CO₂ atmosphere [5].

Viability Assessment: Measure cell viability using CellTiter-Glo Luminescent Cell Viability Assay per
manufacturer instructions [5].

Data Analysis: Calculate percent viability relative to DMSO-treated controls. Determine IC₅₀ values
using non-linear regression analysis of dose-response curves.

Table 2: Cellular Potency of CVT-313 Across Cell Models

Cell Line/Model Assay Type IC₅₀ Value Key Observations Citation

Various mouse,
rat, human cells

Growth arrest 1.25 - 20 µM Concentration-dependent
proliferation inhibition

[1]

A549 (human lung
carcinoma)

CellTiter-Glo
viability

1.2 µM Dose-dependent growth
inhibition

[4]

Colorectal cancer
PDX lines

High-
throughput

screen

Component of
effective CDK

inhibition

Identified in screens of
2,100 compounds

[5]

DLBCL cells Apoptosis

assay

25 µM effective dose Induced apoptosis; reduced

Mcl-1 and XIAP mRNA

[6]

Cell Cycle Analysis Protocol

Principle: This protocol evaluates the effect of CVT-313 on cell cycle progression, specifically assessing

arrest at the G1/S boundary.

Materials:

Cell Line: MRC-5 human lung fibroblasts or other relevant cell lines
Reagents: CVT-313, DMSO, serum-free media, complete media, propidium iodide staining solution,

RNase A
Equipment: Flow cytometer with appropriate excitation and emission filters

Procedure:
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Cell Synchronization: Serum-starve cells for 24-48 hours to synchronize in G0/G1 phase.

Stimulation and Treatment: Stimulate quiescent cells with complete media containing 10% FBS and
immediately treat with CVT-313 (e.g., 6.25-12.5 µM) or vehicle control [6].

Incubation: Incubate cells for specified durations (4-36 hours) at 37°C, 5% CO₂ [1] [6].
Cell Harvest: Trypsinize, wash with PBS, and fix cells in 70% ethanol at 4°C for at least 2 hours.

Staining: Centrifuge fixed cells, resuspend in propidium iodide staining solution containing RNase A,
and incubate for 30 minutes at room temperature in the dark.

Analysis: Analyze DNA content by flow cytometry. Determine cell cycle distribution using appropriate
software.

Expected Results: Treatment with CVT-313 (6.25 µM) for 36 hours induces accumulation of cells with 2N

DNA content (G0/G1 phase), confirming G1/S arrest [6].

Molecular Mechanism Assessment: Rb Phosphorylation Analysis

Principle: This protocol examines the effect of CVT-313 on hyperphosphorylation of the retinoblastoma

protein (Rb), a key CDK2 substrate.

Materials:

Cell Line: MRC-5 cells or DLBCL cells
Reagents: CVT-313, DMSO, complete media, lysis buffer, protease and phosphatase inhibitors,

SDS-PAGE equipment, Western blot transfer system
Antibodies: Anti-phospho-Rb (Thr821), total Rb, loading control (e.g., GAPDH, β-actin)

Procedure:

Cell Treatment: Treat cells with CVT-313 (e.g., 6.25 µM for MRC-5 cells; 25 µM for DLBCL cells) or
vehicle control for specified durations (4-24 hours) [1] [6].

Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine protein concentration using BCA assay.

Western Blotting: Separate proteins by SDS-PAGE, transfer to PVDF membrane, and immunoblot
with phospho-specific and total Rb antibodies.

Detection: Visualize using enhanced chemiluminescence and quantify band intensities.

Expected Results: CVT-313 treatment significantly reduces Rb hyperphosphorylation in a time-dependent

manner, with effects observable within 4-8 hours after serum stimulation [1] [6].
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In Vivo Efficacy Protocol: Rat Carotid Artery
Restenosis Model

Principle: This protocol evaluates the anti-proliferative efficacy of CVT-313 in preventing neointimal

hyperplasia following vascular injury.

Materials:

Animals: Rats (specific strain as appropriate for model)
Compound: CVT-313 formulated in suitable vehicle

Equipment: Surgical instruments, catheter for denudation

Procedure:

Artery Denudation: Perform balloon catheter denudation of the left common carotid artery to induce

endothelial injury and subsequent neointimal proliferation [1].
Compound Administration: Apply CVT-313 intraluminally at the time of injury. Effective doses range

from 0.25-1.25 mg/kg [1] [6].
Study Duration: Maintain animals for 14 days post-injury to allow for neointima development.

Tissue Collection: Harvest arteries, fix, and process for histology.
Morphometric Analysis: Measure cross-sectional areas of intima and media using image analysis

software. Calculate intima-to-media ratio.

Expected Results: A single intraluminal exposure of CVT-313 (1.25 mg/kg) results in >80% inhibition of

neointima formation compared to vehicle-treated controls [1] [6].

Research Applications and Strategic Considerations

CVT-313 serves as an important research tool for investigating CDK2-specific biology in proliferation, and

recent studies highlight its value in combination therapies:

Cancer Research: In colorectal cancer models, CVT-313 demonstrated synergistic effects when
combined with CDK9 inhibition, inducing significant G2/M arrest and anaphase catastrophe [5].

Therapeutic Development: The crystal structure of CDK2 bound to CVT-313 provides a blueprint for
rational design of more potent and selective CDK2 inhibitors [4].

Mechanistic Studies: CVT-313 enables dissection of CDK2-specific functions separate from other
CDKs, particularly valuable in systems where CDK2 inhibition shows combinatorial potential.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 8 Tech Support

https://www.smolecule.com/products/s524588?utm_src=pdf-body
https://www.smolecule.com/products/s524588?utm_src=pdf-body
https://www.sciencedirect.com/science/article/pii/S0021925818508759
https://www.smolecule.com/products/s524588?utm_src=pdf-body
https://www.sciencedirect.com/science/article/pii/S0021925818508759
https://www.apexbt.com/cvt-313.html
https://www.smolecule.com/products/s524588?utm_src=pdf-body
https://www.sciencedirect.com/science/article/pii/S0021925818508759
https://www.apexbt.com/cvt-313.html
https://www.smolecule.com/products/s524588?utm_src=pdf-body
https://www.smolecule.com/products/s524588?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7718319/
https://www.smolecule.com/products/s524588?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7397463/
https://www.smolecule.com/products/s524588?utm_src=pdf-body
https://www.smolecule.com/products/s524588?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Critical Technical Notes

Formulation: CVT-313 is soluble in DMSO (>20 mg/mL) and ethanol (≥51.1 mg/mL with gentle
warming) but insoluble in water [6]. For in vivo studies, formulations in 5% DMSO, 40% PEG300, 5%

Tween-80, 50% ddH₂O have been used successfully [7].
Stability: Stock solutions in DMSO should be stored at -20°C and used within recommended

timeframes to maintain compound integrity.
Cellular Context: Response to CVT-313 varies significantly by cell type due to differences in CDK2

dependency, cell cycle checkpoints, and compensatory mechanisms.

Experimental Workflow and Mechanism

The following diagram illustrates the experimental workflow for assessing CVT-313 activity and its

mechanism of action at the molecular and cellular levels:

Start Experiment

In Vitro Assessment

Biochemical Assays
• Kinase Activity

• ATP Competition
• Selectivity Profiling

Cellular Assays
• Proliferation
• Cell Cycle

• Rb Phosphorylation
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• Neointima Formation
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Mechanistic Insights CVT-313 binds CDK2
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Hyperphosphorylation Antiproliferative Effect

Click to download full resolution via product page

Conclusion
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CVT-313 remains a valuable chemical probe for investigating CDK2-specific biology in proliferation and

disease models. These detailed application notes and protocols provide researchers with robust

methodologies for evaluating the compound's effects in both in vitro and in vivo settings, with particular

utility in cancer research, cardiovascular disease models, and cell cycle studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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